N-(4-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
- It features a complex structure, combining a chlorophenyl group, a pyrrole ring, and a triazole ring.
- The compound’s systematic name reflects its substituents: N-(4-chlorophenyl) indicates the presence of a chlorophenyl group, and the sulfur atom is linked to the acetamide moiety.
N-(4-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a chemical compound with the molecular formula CHClNO and a molecular weight of 259.738 g/mol.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Further research is needed to elucidate how this compound interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s research landscape is still evolving, and further investigations will enhance our understanding
Properties
Molecular Formula |
C15H14ClN5OS |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14ClN5OS/c1-11-18-19-15(21(11)20-8-2-3-9-20)23-10-14(22)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
UNLVHUUDAPMANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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